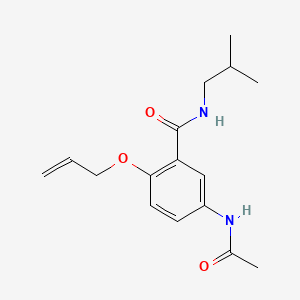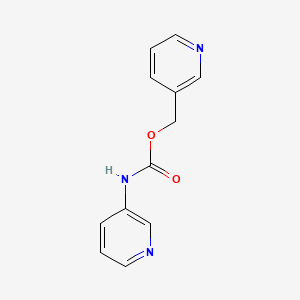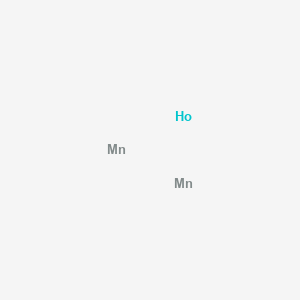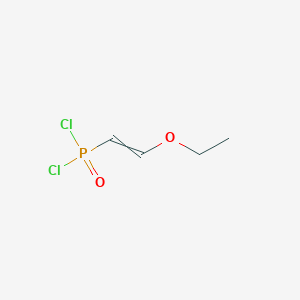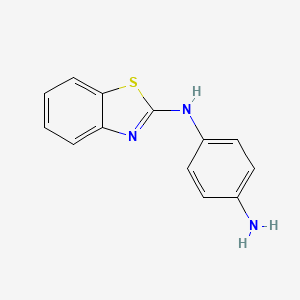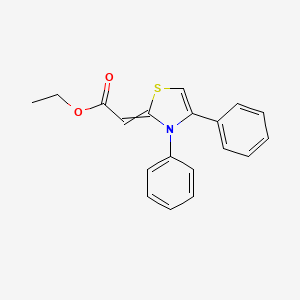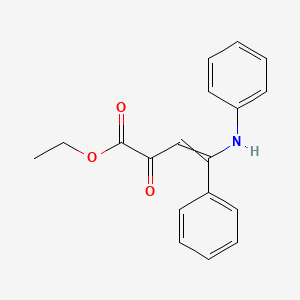![molecular formula C29H37Cl2N3 B14736594 4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) CAS No. 6310-61-8](/img/structure/B14736594.png)
4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) is a complex organic compound with the molecular formula C29H37Cl2N3. This compound is known for its unique structure, which includes two chloro-n,n-diethylaniline groups connected by a methanediyl bridge to a dimethylaminophenyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-chloro-n,n-diethylaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(Dimethylamino)benzaldehyde+2-chloro-n,n-diethylaniline→4,4’-[4-(Dimethylamino)phenyl]methanediylbis(2-chloro-n,n-diethylaniline)
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4,4’-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4,4’-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4’-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4,4’-Bis(dimethylamino)benzophenone: Known for its use in dye production and as a photosensitizer.
4,4’-Methylenebis(N,N-dimethylaniline): Used as an intermediate in dye manufacture and as a reagent for lead determination.
Uniqueness
4,4’-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) is unique due to its specific structural features, which confer distinct chemical and physical properties. Its chloro and dimethylamino groups provide unique reactivity patterns, making it valuable in various specialized applications.
特性
CAS番号 |
6310-61-8 |
|---|---|
分子式 |
C29H37Cl2N3 |
分子量 |
498.5 g/mol |
IUPAC名 |
2-chloro-4-[[3-chloro-4-(diethylamino)phenyl]-[4-(dimethylamino)phenyl]methyl]-N,N-diethylaniline |
InChI |
InChI=1S/C29H37Cl2N3/c1-7-33(8-2)27-17-13-22(19-25(27)30)29(21-11-15-24(16-12-21)32(5)6)23-14-18-28(26(31)20-23)34(9-3)10-4/h11-20,29H,7-10H2,1-6H3 |
InChIキー |
CFBYJORDBCFSCX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=C(C=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C=C3)N(CC)CC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
![2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide](/img/structure/B14736514.png)
![Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate](/img/structure/B14736523.png)
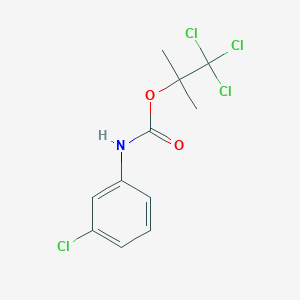
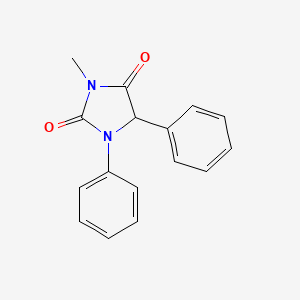
![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
